

# 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

## comprehensive literature review

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### Compound of Interest

**Compound Name:** 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol

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## In-Depth Technical Guide: 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, a heterocyclic compound of interest in medicinal chemistry. This document outlines its synthesis, physicochemical properties, and known biological activities, with a focus on quantitative data and detailed experimental protocols.

## Core Compound Properties

Basic physicochemical properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol are summarized in the table below.

Property	Value	Source
CAS Number	1261365-65-4	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	153.14 g/mol	<a href="#">[1]</a>
Exact Mass	153.0426 g/mol	<a href="#">[1]</a>
InChIKey	SKESGGPLKXRSFG-UHFFFAOYSA-N	<a href="#">[1]</a>

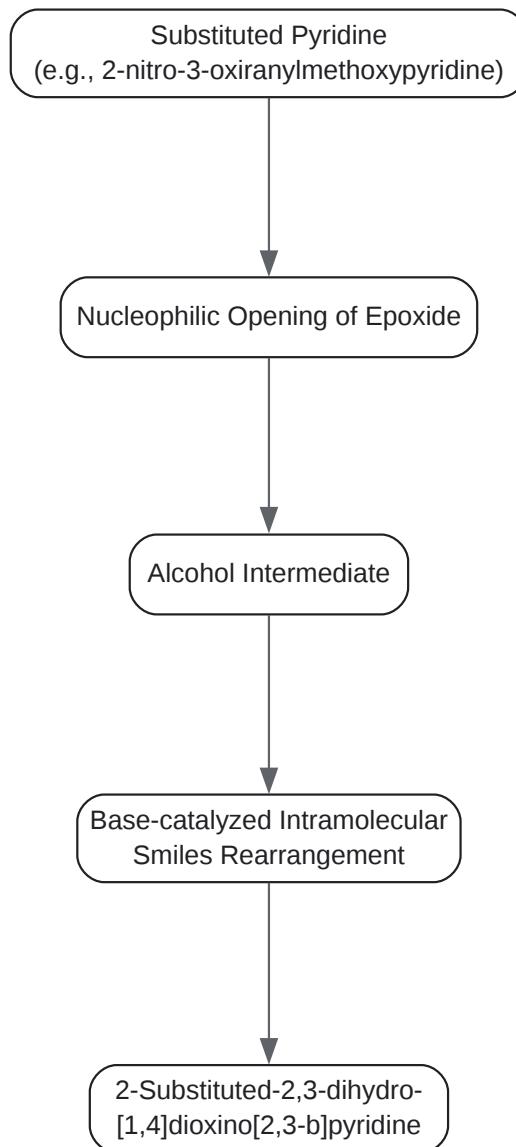
## Synthesis

The synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol serves as a foundational step for the creation of more complex derivatives. While a specific, detailed protocol for the parent compound is not readily available in the public domain, the general and most versatile synthetic strategy involves an intramolecular Smiles rearrangement.[\[2\]](#)[\[3\]](#) An alternative, though less detailed in the surveyed literature, involves the direct cyclization of a 3-hydroxy-2-pyridone with a dielectrophile like 1,2-dibromoethane.[\[3\]](#)

A key synthetic application of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol is as a precursor for a series of 5-alkyl-7-hydroxy-2,3-dihydro-[4][\[5\]](#)dioxino[2,3-b]pyridin-5-ium bromides. This is achieved through a nucleophilic substitution type reaction.[\[4\]](#)

## General Synthetic Workflow via Smiles Rearrangement

The Smiles rearrangement provides a powerful method for constructing the 2,3-dihydro-[4][\[5\]](#)dioxino[2,3-b]pyridine core. The general workflow is depicted below.



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Caption: General workflow for the synthesis of 2,3-dihydro-[4][5]dioxino[2,3-b]pyridine derivatives via Smiles Rearrangement.

## Biological Activity: Antimicrobial Properties

Research has focused on derivatives of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, specifically a series of quaternary ammonium compounds (QACs), for their potential as antimicrobial agents. [4] These compounds have been evaluated for their efficacy against a range of pathogenic bacterial and fungal strains.[4]

The general mechanism of action for QACs involves the interaction of the positively charged quaternary nitrogen with the negatively charged components of microbial cell membranes. This disrupts the membrane integrity, leading to the leakage of intracellular contents and ultimately cell death.[5][6][7][8][9] The length of the n-alkyl chain on the quaternary ammonium group is a critical determinant of the compound's lipophilicity and, consequently, its antimicrobial potency. [7] Generally, for quaternary ammonium compounds, maximum activity toward Gram-positive bacteria is seen with chain lengths of  $n = 12\text{--}14$ , and for Gram-negative bacteria,  $n = 14\text{--}16$ .[7]

## Antimicrobial Activity Data

A series of 5-alkyl-7-hydroxy-2,3-dihydro-[4][5]dioxino[2,3-b]pyridin-5-ium bromides, with varying alkyl chain lengths (C10-C18), were synthesized and evaluated for their antimicrobial activity.[4] The study found that compounds with C12 and C14 alkyl chains exhibited the most significant activity against several microbial strains, including *Staphylococcus aureus*, *Candida krusei*, *Candida glabrata*, and *Trichophyton mentagrophytes*.[4]

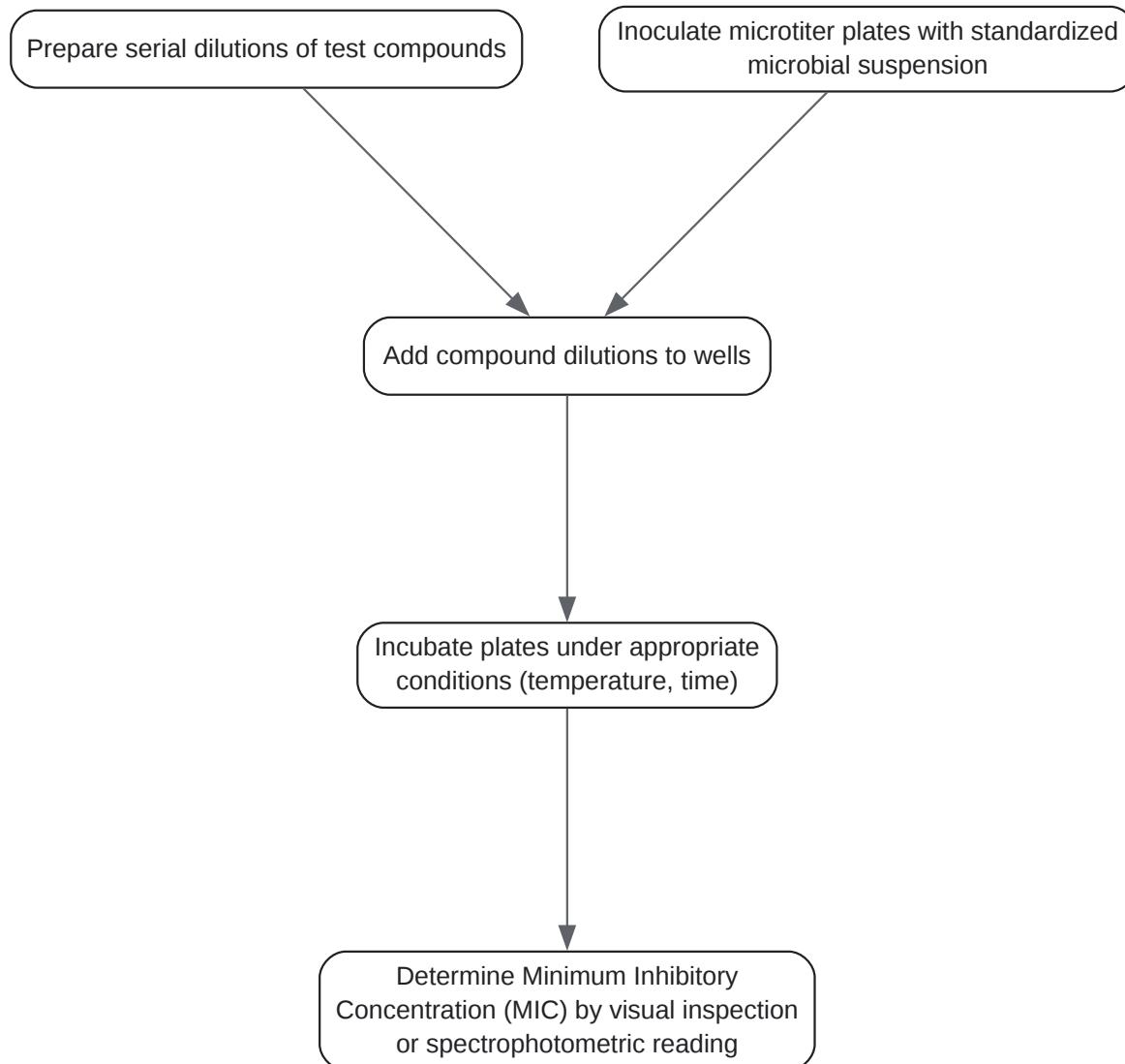
While the precise Minimum Inhibitory Concentration (MIC) values from the primary literature are not publicly accessible, the following table summarizes the qualitative findings.

Compound Derivative	Alkyl Chain Length	Antimicrobial Activity	Target Microorganisms
5-dodecyl-7-hydroxy-2,3-dihydro-[4] [5]dioxino[2,3-b]pyridin-5-ium bromide	C12	Significant	Staphylococcus aureus, Candida krusei, Candida glabrata, Trichophyton mentagrophytes
5-tetradecyl-7-hydroxy-2,3-dihydro-[4][5]dioxino[2,3-b]pyridin-5-ium bromide	C14	Significant	Staphylococcus aureus, Candida krusei, Candida glabrata, Trichophyton mentagrophytes

## Experimental Protocol: Antimicrobial Evaluation

The antimicrobial activity of the 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol derivatives was assessed using the microdilution broth method.[4]

### Experimental Workflow for Antimicrobial Susceptibility Testing



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Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the microdilution broth method.

## Future Directions

The existing literature provides a foundation for the synthesis and preliminary biological evaluation of derivatives of 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol. Future research should focus on:

- Detailed Synthesis and Characterization: Publication of a detailed, step-by-step protocol for the synthesis of the parent compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-7-ol, along with comprehensive analytical data (NMR, HRMS, etc.).
- Quantitative Structure-Activity Relationship (QSAR) Studies: A more extensive series of derivatives should be synthesized and tested to establish a clear QSAR, particularly concerning the impact of the alkyl chain length and other substitutions on antimicrobial potency and spectrum.
- Mechanism of Action Studies: While the general mechanism of QACs is understood, specific studies on this series of compounds could reveal unique interactions or secondary targets.
- Toxicology and Biocompatibility: Evaluation of the cytotoxicity of these compounds against mammalian cell lines is crucial to assess their therapeutic potential.<sup>[4]</sup> The standard MTT assay has been noted as a suitable method for such evaluations.<sup>[4]</sup>
- Exploration of Other Biological Activities: Given the structural similarity to other biologically active dioxinopyridines and benzodioxanes, this scaffold should be screened for other potential therapeutic activities, such as anti-inflammatory or anticancer effects.

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